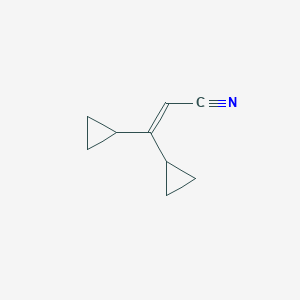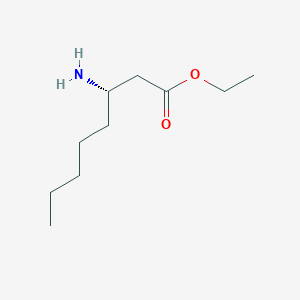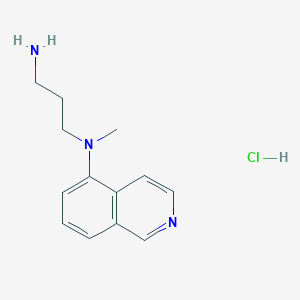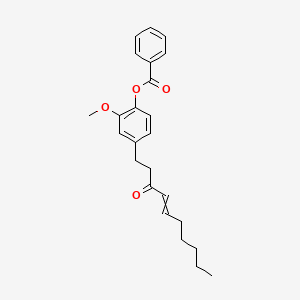![molecular formula C23H28N4O B12587812 N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-84-2](/img/structure/B12587812.png)
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a phenyl ring, and a methylamino pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Methylamino Pentyl Chain: The methylamino pentyl chain can be synthesized through a reductive amination reaction, where a pentylamine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Coupling of the Quinoline and Phenyl Moieties: The final step involves the coupling of the quinoline and phenyl moieties through a urea linkage. This can be achieved by reacting the quinoline derivative with the phenyl derivative in the presence of a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides, oxidized phenyl derivatives.
Reduction: Reduced quinoline derivatives, amine derivatives.
Substitution: Substituted phenyl or quinoline derivatives.
科学研究应用
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism of action of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The quinoline and phenyl moieties can interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Cellular Pathways: The compound may inhibit key cellular pathways, such as signal transduction or metabolic pathways, resulting in altered cellular functions.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
相似化合物的比较
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can be compared with other similar compounds, such as:
N-({4-[5-(Amino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea: Similar structure but lacks the methyl group on the amino chain, which may affect its biological activity.
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-pyridin-3-ylurea: Contains a pyridine ring instead of a quinoline ring, which may alter its binding affinity and specificity.
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-2-ylurea: The position of the urea linkage on the quinoline ring is different, potentially affecting its chemical reactivity and biological properties.
属性
CAS 编号 |
648420-84-2 |
|---|---|
分子式 |
C23H28N4O |
分子量 |
376.5 g/mol |
IUPAC 名称 |
1-[[4-[5-(methylamino)pentyl]phenyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C23H28N4O/c1-24-14-6-2-3-7-18-10-12-19(13-11-18)16-26-23(28)27-21-15-20-8-4-5-9-22(20)25-17-21/h4-5,8-13,15,17,24H,2-3,6-7,14,16H2,1H3,(H2,26,27,28) |
InChI 键 |
HLNKVGBOWKTOBZ-UHFFFAOYSA-N |
规范 SMILES |
CNCCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)


![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)

![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)



